![molecular formula C17H18N2O6 B1421545 Nifedipine-d4 CAS No. 1219798-99-8](/img/structure/B1421545.png)
Nifedipine-d4
Übersicht
Beschreibung
Nifedipine-d4 is a deuterated form of nifedipine, a calcium channel blocker belonging to the dihydropyridine subclass. It is primarily used in scientific research to study the pharmacokinetics and metabolism of nifedipine due to the presence of deuterium atoms, which provide a distinct mass difference detectable by mass spectrometry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Nifedipine-d4 involves the incorporation of deuterium atoms into the nifedipine molecule. One common method is the catalytic hydrogenation of nifedipine using deuterium gas. The reaction typically occurs under mild conditions with a palladium on carbon catalyst, resulting in the replacement of hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient hydrogenation. Quality control measures, such as high-performance liquid chromatography and mass spectrometry, are employed to confirm the incorporation of deuterium.
Analyse Chemischer Reaktionen
Types of Reactions
Nifedipine-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form dehydrothis compound.
Reduction: It can be reduced to form dihydrothis compound.
Substitution: The nitro group on the phenyl ring can undergo substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium methoxide and potassium tert-butoxide are used for substitution reactions.
Major Products
Oxidation: Dehydrothis compound
Reduction: Dihydrothis compound
Substitution: Various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics
Nifedipine-d4 is extensively used in pharmacokinetic studies to analyze the absorption, distribution, metabolism, and excretion of nifedipine. The presence of deuterium atoms provides a distinct mass difference that can be detected using mass spectrometry, enabling researchers to trace the compound's behavior in biological systems.
Key Findings:
- Metabolic Pathways: Studies have shown that this compound helps identify metabolic pathways and metabolites of nifedipine, enhancing understanding of its pharmacological effects and safety profiles.
- Drug Interaction Studies: It is also employed to investigate potential interactions with other drugs, which is crucial for developing safe therapeutic regimens.
Analytical Chemistry
In analytical chemistry, this compound serves as an internal standard in mass spectrometry. This application is vital for quantifying nifedipine levels in biological samples accurately.
Case Study:
A study published in PLOS ONE demonstrated the effectiveness of using this compound as an internal standard to measure drug concentrations in plasma samples during clinical trials . This allowed for enhanced reliability in determining pharmacokinetic parameters.
Metabolism Studies
The isotopic labeling of this compound aids researchers in studying the metabolism of calcium channel blockers. It provides insights into how these drugs are processed within the body and their subsequent effects.
Data Table: Metabolic Pathways Identified Using this compound
Metabolite | Pathway | Detection Method |
---|---|---|
Metabolite A | Oxidation | Mass Spectrometry |
Metabolite B | Conjugation | Liquid Chromatography |
Metabolite C | Hydrolysis | NMR Spectroscopy |
Cardiomyogenesis Research
This compound has been investigated for its role in cardiomyogenesis—the process of forming heart muscle cells from stem cells. Research indicates that it affects the differentiation of embryonic stem cells into cardiomyocytes.
Key Observations:
- Early treatment with this compound significantly inhibits cardiac mesoderm formation and lineage commitment .
- A study found that the percentage of contracting embryoid bodies (EBs) was markedly lower when treated with nifedipine compared to control conditions .
Clinical Applications
While primarily used in research settings, findings from studies involving this compound have implications for clinical applications, particularly in understanding drug efficacy and safety.
Clinical Trial Insights:
A randomized trial assessed the efficacy of adding nifedipine to conventional treatments for unstable angina. The results indicated that patients receiving nifedipine had better outcomes compared to those on placebo . This underscores the importance of understanding the pharmacokinetics and dynamics of calcium channel blockers like nifedipine through compounds like this compound.
Wirkmechanismus
Nifedipine-d4, like nifedipine, exerts its effects by inhibiting voltage-gated L-type calcium channels in vascular smooth muscle and myocardial cells. This inhibition prevents the influx of calcium ions during depolarization, leading to relaxation of vascular smooth muscle, dilation of coronary arteries, and reduced peripheral arterial resistance. These actions result in lowered blood pressure and increased myocardial oxygen delivery.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Nicardipine
- Amlodipine
- Felodipine
- Isradipine
Uniqueness
Nifedipine-d4 is unique due to the presence of deuterium atoms, which provide a distinct mass difference useful in mass spectrometry. This makes it an invaluable tool in pharmacokinetic and metabolic studies, allowing for precise tracking and quantification of nifedipine in biological systems.
Biologische Aktivität
Nifedipine-d4, a deuterated form of nifedipine, is a potent calcium channel blocker (CCB) primarily used in the treatment of hypertension and angina. Its biological activity has been extensively studied, revealing various mechanisms and effects on cellular processes. This article synthesizes findings from diverse studies, focusing on the biological activity of this compound.
This compound functions by inhibiting L-type calcium channels, which are crucial for calcium influx in cardiac and smooth muscle cells. This inhibition leads to vasodilation and reduced myocardial oxygen demand, making it effective for managing cardiovascular conditions.
Inhibition of Cardiac Mesoderm Formation
A study investigated the impact of nifedipine on pluripotent stem cells differentiating into cardiomyocytes. The results indicated that treatment with 10 µM nifedipine significantly inhibited cardiac mesoderm formation and commitment to the cardiac lineage. Specifically, the percentage of beating embryoid bodies (EBs) derived from embryonic stem cells (ESCs) decreased from 4.4% under control conditions to 0.3% in the presence of nifedipine .
Table 1: Effects of Nifedipine on Cardiomyocyte Differentiation
Treatment Condition | Percentage of Beating EBs (%) |
---|---|
Control | 4.4 |
Nifedipine | 0.3 |
Anti-Inflammatory Properties
Nifedipine has also been shown to exhibit anti-inflammatory effects. A study on advanced glycation end products (AGE) demonstrated that nifedipine could block inflammatory responses in fibroblast cell lines by antagonizing mineralocorticoid receptors (MR). This action inhibited the upregulation of key inflammatory markers such as monocyte chemoattractant protein-1 (MCP-1) and transforming growth factor-beta (TGF-beta), suggesting a protective role against tissue damage and remodeling .
Topical Application for Anal Fissures
Recent clinical trials have assessed the efficacy of topical nifedipine for treating acute anal fissures (AAF). In a study involving 106 participants, those treated with topical nifedipine showed a remission rate of 77.4%, significantly higher than the 54% observed in the diltiazem group. Furthermore, patients reported faster pain relief, with complete relief occurring within 6 weeks compared to 12 weeks for diltiazem .
Table 2: Comparison of Treatment Outcomes for AAF
Outcome | Diltiazem Group (n=50) | Nifedipine Group (n=53) | P value |
---|---|---|---|
Healing Rate (%) | 54 | 77.4 | 0.01 |
Time to Pain Relief (weeks) | 12 | 6 | <0.001 |
Case Studies and Research Findings
- Cardiomyocyte Differentiation : A study highlighted that early exposure to nifedipine during differentiation significantly reduced the number of cardiomyocytes formed from ESCs, indicating its potent inhibitory effect on cardiac lineage commitment .
- Inflammatory Response : Research demonstrated that nifedipine could effectively block AGE-induced inflammatory responses in MRC-5 fibroblasts, showcasing its potential as an anti-fibrogenic agent .
- Topical Efficacy : In clinical settings, nifedipine's topical application has been associated with quicker healing rates and reduced pain for patients suffering from anal fissures compared to traditional treatments .
Eigenschaften
IUPAC Name |
dimethyl 2,6-dimethyl-4-(2,3,4,5-tetradeuterio-6-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6/c1-9-13(16(20)24-3)15(14(10(2)18-9)17(21)25-4)11-7-5-6-8-12(11)19(22)23/h5-8,15,18H,1-4H3/i5D,6D,7D,8D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYIMSNHJOBLJNT-KDWZCNHSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C2C(=C(NC(=C2C(=O)OC)C)C)C(=O)OC)[N+](=O)[O-])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70678659 | |
Record name | Dimethyl 2,6-dimethyl-4-[2-nitro(~2~H_4_)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70678659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219798-99-8 | |
Record name | Dimethyl 2,6-dimethyl-4-[2-nitro(~2~H_4_)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70678659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.